Sisunatovir Demonstrates Broad, Low Nanomolar Potency Across RSV A and B Clinical Isolates
Sisunatovir exhibits potent and consistent antiviral activity against a diverse panel of RSV-A and RSV-B clinical isolates. It displays a mean IC50 of 1.2 nM across both subtypes [1]. More specifically, its activity against RSV-A isolates is 1.4 nM and against RSV-B isolates is 1.0 nM . This compares favorably to presatovir (GS-5806), which has a reported mean EC50 of 0.43 nM against a similar panel, but whose development has been discontinued .
| Evidence Dimension | In Vitro Antiviral Potency |
|---|---|
| Target Compound Data | Mean IC50 = 1.2 nM (RSV A & B panel); RSV-A IC50 = 1.4 nM; RSV-B IC50 = 1.0 nM |
| Comparator Or Baseline | Presatovir (GS-5806): Mean EC50 = 0.43 nM |
| Quantified Difference | Sisunatovir is approximately 2.8-fold less potent than presatovir in this in vitro assay. |
| Conditions | Cytopathic effect (CPE) inhibition assay against a panel of RSV A and B laboratory strains and clinical isolates. |
Why This Matters
This data confirms sisunatovir's broad-spectrum antiviral activity at low nanomolar concentrations, providing a quantitative baseline for its potency against clinically relevant RSV strains.
- [1] Cockerill GS, Angell RM, Bedernjak A, et al. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion. J Med Chem. 2021;64(7):3658-3676. View Source
